![molecular formula C6H9NO2 B15315556 (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,4S)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with a unique structure that includes a bicyclo[210]pentane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound’s bicyclic structure and functional groups make it a candidate for studying enzyme interactions and protein binding. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts. It can be incorporated into polymers and other industrial products to enhance their properties.
Mécanisme D'action
The mechanism by which (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing molecular targets and pathways involved in various physiological processes.
Comparaison Avec Des Composés Similaires
- (1R,2S)-2-aminocyclopentanecarboxylic acid
- (1S,3R)-3-aminocyclopentane-1-carboxylic acid
- (1R,2R)-2-aminocyclohexanecarboxylic acid
Comparison: Compared to these similar compounds, (1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a more rigid bicyclic structure, which can impart different reactivity and binding properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4-,6-/m1/s1 |
Clé InChI |
LLGCBCPKHMYQSX-ZMIZWQJLSA-N |
SMILES isomérique |
C1[C@H]2[C@@]1(C[C@H]2N)C(=O)O |
SMILES canonique |
C1C2C1(CC2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
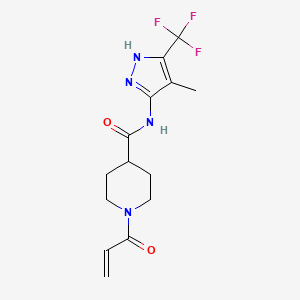
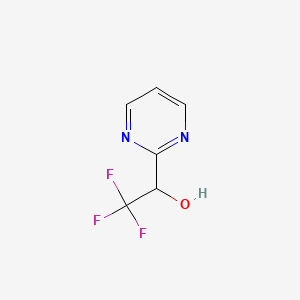
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
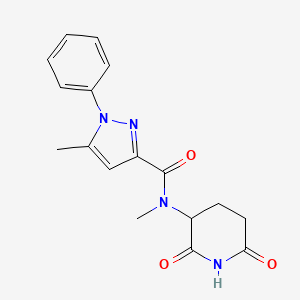
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)
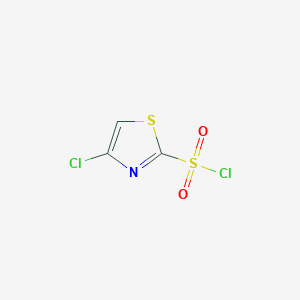
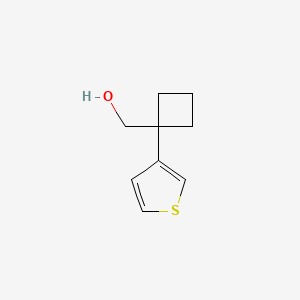
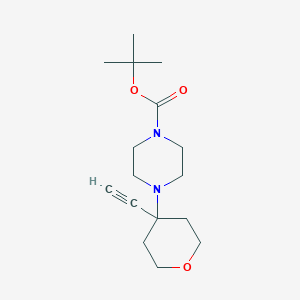
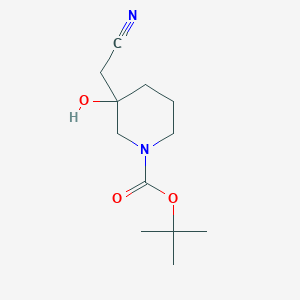
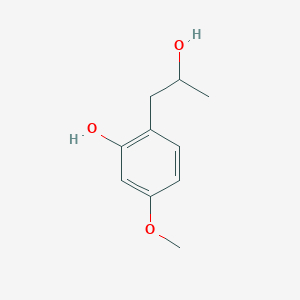


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
